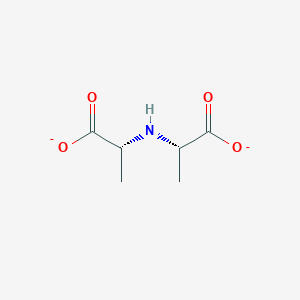
tanariflavanone B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tanariflavanone B is a trihydroxyflavanone that consists of (2S)-2,3-dihydro-2'H,4H-2,5'-bichromen-4-one skeleton substituted by hydroxy groups at positions 5, 7 and 8', a methyl group at position 2', a prenyl group at position 6 and a 4-methylpent-3-enyl group at position 2'. Isolated from Macaranga tanarius, it exhibits alleopathic effect. It has a role as an allelochemical and a plant metabolite. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.
科学的研究の応用
Phytochemistry and Structure Elucidation
- A study by Kawakami et al. (2008) identified tanariflavanone B in the leaves of Macaranga tanarius. They elucidated its structure using spectroscopic methods and chemical conversion. This research contributes to understanding the chemical diversity and potential bioactivity of compounds in Macaranga tanarius (Kawakami et al., 2008).
Allelopathic Properties
- Tseng et al. (2001) explored the allelopathic effects of tanariflavanone B, finding it inhibits radical growth in lettuce seedlings. This suggests potential applications in agriculture and environmental science for weed control or growth regulation (Tseng et al., 2001).
Biological Assays and Potential Bioactivities
- Phommart et al. (2005) isolated tanariflavanone B along with other compounds from Macaranga tanarius and evaluated them against various bioassays. This study indicates the potential of tanariflavanone B in developing new bioactive compounds (Phommart et al., 2005).
Synthetic Approaches
- Yang et al. (2013) accomplished the first total synthesis of tanariflavanone B, providing a method for its production and facilitating further research and potential applications (Yang et al., 2013).
特性
製品名 |
tanariflavanone B |
|---|---|
分子式 |
C30H34O6 |
分子量 |
490.6 g/mol |
IUPAC名 |
(2S)-5,7-dihydroxy-2-[8-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-yl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-13-30(5)14-12-20-19(10-11-22(31)29(20)36-30)25-16-24(33)27-26(35-25)15-23(32)21(28(27)34)9-8-18(3)4/h7-8,10-12,14-15,25,31-32,34H,6,9,13,16H2,1-5H3/t25-,30?/m0/s1 |
InChIキー |
URMUEILYNQBSDZ-SUHMBNCMSA-N |
異性体SMILES |
CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C |
正規SMILES |
CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)C3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C |
同義語 |
tanariflavanone B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





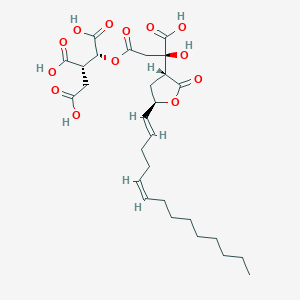
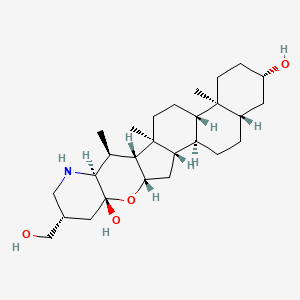


![3-ethyl-1-[7-(3-fluoropyridin-2-yl)-5-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1246474.png)
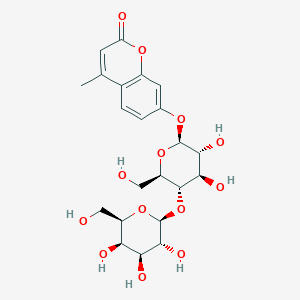

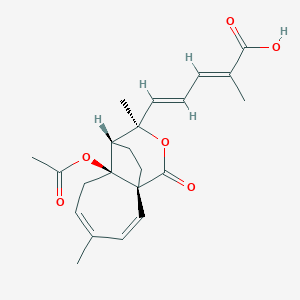
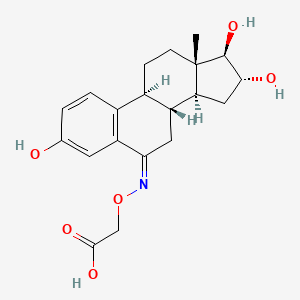

![3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide](/img/structure/B1246482.png)
